- Enzyme-Regulated DNA-Based Logic Device, ACS Synthetic Biology, 2018, 7(5), 1456-1464
Cas no 909342-65-0 (3,6-Diethynylcarbazole)
3,6-Diethynylcarbazole structure
Product Name:3,6-Diethynylcarbazole
Numéro CAS:909342-65-0
Le MF:C16H9N
Mégawatts:215.249363660812
MDL:MFCD24553219
CID:2101231
PubChem ID:253659973
Update Time:2024-10-26
3,6-Diethynylcarbazole Propriétés chimiques et physiques
Nom et identifiant
-
- 3,6-Diethynylcarbazole
- 3,6-diethynyl-9H-carbazole
- AK192661
- D4275
- 3,6-Diethynyl-9H-carbazole (ACI)
-
- MDL: MFCD24553219
- Piscine à noyau: 1S/C16H9N/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16(14)17-15/h1-2,5-10,17H
- La clé Inchi: JNLNYORJQOYKHH-UHFFFAOYSA-N
- Sourire: C#CC1C=C2C(NC3C2=CC(C#C)=CC=3)=CC=1
Propriétés calculées
- Qualité précise: 215.07300
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 0
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 2
- Complexité: 354
- Surface topologique des pôles: 15.8
Propriétés expérimentales
- Point de fusion: 197.0 to 201.0 deg-C
- Le PSA: 15.79000
- Le LogP: 3.28370
3,6-Diethynylcarbazole Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
3,6-Diethynylcarbazole PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038052-1g |
3,6-Diethynylcarbazole |
909342-65-0 | 95% | 1g |
$606.00 | 2023-08-31 | |
| TRC | D445308-2.5mg |
3,6-Diethynylcarbazole |
909342-65-0 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D445308-5mg |
3,6-Diethynylcarbazole |
909342-65-0 | 5mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D445308-25mg |
3,6-Diethynylcarbazole |
909342-65-0 | 25mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D834703-200mg |
3,6-Diethynylcarbazole |
909342-65-0 | >99% | 200mg |
1,187.00 | 2021-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239084-100mg |
3,6-Diethynylcarbazole |
909342-65-0 | 98% | 100mg |
¥1251.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239084-1g |
3,6-Diethynylcarbazole |
909342-65-0 | 98% | 1g |
¥6981.00 | 2024-04-25 | |
| eNovation Chemicals LLC | D960560-50mg |
3,6-Diethynylcarbazole |
909342-65-0 | 95% | 50mg |
$105 | 2024-06-06 | |
| Crysdot LLC | CD11019664-1g |
3,6-Diethynylcarbazole |
909342-65-0 | 95+% | 1g |
$606 | 2024-07-19 | |
| eNovation Chemicals LLC | D628389-100mg |
3,6-Diethynylcarbazole |
909342-65-0 | 97% | 100mg |
$240 | 2024-05-24 |
3,6-Diethynylcarbazole Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 30 min, rt
1.2 rt; 12 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Toluene ; 12 h, 110 °C
1.2 rt; 12 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Toluene ; 12 h, 110 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; rt
Référence
- Heteroaryl-linked norbornadiene dimers with redshifted absorptions, Organic & Biomolecular Chemistry, 2018, 16(31), 5585-5590
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 6 h, reflux
Référence
- Novel photoinitiator with a radical quenching moiety for confining radical diffusion in two-photon induced photopolymerization, Journal of Materials Chemistry, 2011, 21(15), 5650-5659
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 1 h, rt
Référence
- Experimental and Theoretical Investigation for the Level of Conjugation in Carbazole-Based Precursors and Their Mono-, Di-, and Polynuclear Pt(II) Complexes, Inorganic Chemistry, 2016, 55(13), 6465-6480
Méthode de production 5
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 30 min, rt
1.2 rt; 12 h, rt
1.3 Reagents: Potassium carbonate Solvents: Methanol , Dichloromethane ; 4 h, rt
1.2 rt; 12 h, rt
1.3 Reagents: Potassium carbonate Solvents: Methanol , Dichloromethane ; 4 h, rt
Référence
- A Competitive Pull-Down Assay Using G-quadruplex DNA Linked Magnetic Nanoparticles To Determine Specificity of G-quadruplex Ligands, Analytical Chemistry (Washington, 2019, 91(12), 7705-7711
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 48 h, rt
Référence
- Coordination-driven self-assembly of metallamacrocycles via a new PtII2 organometallic building block with 90° geometry and optical sensing of anions, Organometallics, 2010, 29(13), 2971-2980
Méthode de production 7
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 12 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, rt
Référence
- Synthesis of stereoregular silicon-polymer bearing vinylene moiety in the main chain, Shikizai Kyokaishi, 2007, 80(1), 2-5
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran ; 12 h, rt
Référence
- Improvement of the oxidation resistance of silicon-containing arylacetylene resins upon the introduction of carbazoles, Journal of Applied Polymer Science, 2021, 138(1),
Méthode de production 9
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; rt
Référence
- Easy accessible blue luminescent carbazole-based materials for organic light-emitting diodes, Dyes and Pigments, 2017, 137, 24-35
Méthode de production 10
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
1.2 Reagents: Potassium hydroxide Solvents: Methanol
1.2 Reagents: Potassium hydroxide Solvents: Methanol
Référence
- CuAAC method for synthesis of novel linear polytriazole containing carbazole unit, Huagong Shikan, 2013, 27(11), 7-10
3,6-Diethynylcarbazole Raw materials
- 3,6-Dibromo-9H-carbazole
- 3,6-Diiodo-9H-carbazole
- ethynyltrimethylsilane
- 3-Butyn-2-ol, 4,4'-(9H-carbazole-3,6-diyl)bis[2-methyl-
3,6-Diethynylcarbazole Preparation Products
3,6-Diethynylcarbazole Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:909342-65-0)3,6-Diethynylcarbazole
Numéro de commande:A922411
État des stocks:in Stock
Quantité:1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 14:32
Prix ($):349.0
Courriel:sales@amadischem.com
3,6-Diethynylcarbazole Littérature connexe
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:909342-65-0)3,6-Diethynylcarbazole
Pureté:99%
Quantité:1g
Prix ($):349.0